1-(3,5-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine
Description
Properties
Molecular Formula |
C20H21FN2O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C20H21FN2O4/c1-26-15-11-14(12-16(13-15)27-2)19(24)22-7-9-23(10-8-22)20(25)17-5-3-4-6-18(17)21/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
PRJWQALZZPGGKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine typically involves the acylation of piperazine with 3,5-dimethoxybenzoyl chloride and 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The process would also involve rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under thermal conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Research indicates that compounds similar to 1-(3,5-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine exhibit a range of biological activities, including:
- Antidepressant Properties : Some studies suggest that piperazine derivatives can act as serotonin receptor modulators, potentially providing therapeutic effects in mood disorders.
- Anticancer Activity : Preliminary findings indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action.
- Antimicrobial Effects : The presence of methoxy groups enhances lipophilicity, which may contribute to antimicrobial properties against certain bacterial strains.
Pharmacological Studies
This compound can be utilized in various pharmacological studies to explore its interaction with biological targets. Notably:
- Binding Affinity Studies : Research has shown that this compound interacts with serotonin receptors, which are crucial in the treatment of depression and anxiety disorders.
- Selectivity Profiles : The selectivity of this compound towards different receptor subtypes can be assessed to determine its therapeutic potential.
Structure-Activity Relationship (SAR) Analysis
The unique combination of substituents on the piperazine ring allows for detailed SAR studies. These studies can help elucidate how structural variations influence biological activity.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(3-Methoxybenzoyl)-4-(2-chlorobenzoyl)piperazine | Contains methoxy and chlorobenzoyl groups | Antidepressant properties | Chlorine substituent may alter receptor binding |
| 1-(4-Methoxybenzoyl)-4-(2-fluorobenzoyl)piperazine | Similar piperazine core but different benzoyl substitutions | Potential anticancer activity | Different methoxy position affects lipophilicity |
| 1-(3,4-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine | Additional methoxy group compared to the target compound | Antimicrobial properties | Enhanced solubility due to extra methoxy group |
Antidepressant Research
In clinical settings, related compounds have been evaluated for their efficacy in treating depression. For instance, studies have documented the effectiveness of similar piperazine derivatives in reducing depressive symptoms in animal models.
Cancer Treatment
Case studies focusing on the anticancer properties of structurally related compounds have demonstrated significant cytotoxicity against various cancer cell lines. These findings highlight the potential for developing new therapeutic agents based on the structure of this compound.
Antimicrobial Applications
Research has indicated that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. This suggests that this compound could be explored for potential applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethoxybenzoyl)-4-benzoylpiperazine
- 1-(2-Fluorobenzoyl)-4-benzoylpiperazine
- 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine
Uniqueness
1-(3,5-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine is unique due to the specific combination of methoxy and fluorobenzoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Biological Activity
1-(3,5-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine is a synthetic compound that belongs to the piperazine class, characterized by its unique structural features. This compound has garnered attention due to its potential biological activities, which include antioxidative properties, neuroprotective effects, and possible applications in treating various diseases.
Structural Characteristics
The molecular formula of this compound is C20H21FN2O4, with a molecular weight of approximately 372.4 g/mol. The compound features a piperazine ring substituted with two distinct aromatic groups: a 3,5-dimethoxybenzoyl group and a 2-fluorobenzoyl moiety. The presence of methoxy groups enhances lipophilicity, which may influence its biological activity and pharmacokinetics.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antioxidative Activity : Studies have shown that piperazine derivatives can protect cells from oxidative stress. For instance, compounds in this class have been evaluated for their ability to mitigate oxidative damage in neuronal cells (SH-SY5Y) induced by hydrogen peroxide (H2O2). These studies suggest that certain derivatives can stabilize mitochondrial membrane potential and promote cell survival through mechanisms involving the IL-6/Nrf2 pathway .
- Neuroprotective Effects : The antioxidative properties of these compounds suggest potential applications in neurodegenerative diseases where oxidative stress is a contributing factor. The ability to reduce reactive oxygen species (ROS) production is critical in protecting neuronal cells from apoptosis .
- Binding Affinity Studies : Interaction studies focusing on the binding affinity of this compound towards various biological targets indicate promising selectivity profiles. These investigations are crucial for understanding the pharmacological potential of the compound.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(3-Methoxybenzoyl)-4-(2-chlorobenzoyl)piperazine | Contains methoxy and chlorobenzoyl groups | Antidepressant properties | Chlorine substituent may alter receptor binding |
| 1-(4-Methoxybenzoyl)-4-(2-fluorobenzoyl)piperazine | Similar piperazine core but different substitutions | Potential anticancer activity | Methoxy position affects lipophilicity |
| 1-(3,4-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine | Additional methoxy group compared to target | Antimicrobial properties | Enhanced solubility due to extra methoxy group |
The unique combination of the 3,5-dimethoxy and 2-fluorobenzoyl substituents sets this compound apart from others in its class, potentially influencing its pharmacological profile and therapeutic applications .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of piperazine derivatives:
- A study published in Nature Reviews indicated that piperazine derivatives demonstrate significant antioxidative activity and neuroprotective effects against oxidative stress-induced neuronal damage. These findings support the hypothesis that such compounds could be developed into therapeutic agents for neurodegenerative conditions .
- Another research paper highlighted the synthesis and evaluation of various piperazine derivatives for their anti-Trypanosoma cruzi activity. This study demonstrated that modifications in the arylpiperazine structure could enhance biological activity against parasitic infections .
Q & A
Basic: What are the standard synthetic routes for synthesizing 1-(3,5-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine, and what reaction conditions critically influence yield?
Answer:
The synthesis typically involves sequential acylation of the piperazine core. Key steps include:
- Nucleophilic substitution : Piperazine reacts with activated benzoyl derivatives (e.g., 3,5-dimethoxybenzoyl chloride and 2-fluorobenzoyl chloride) in polar aprotic solvents like DMF or dichloromethane .
- Base selection : K₂CO₃ is commonly used to deprotonate piperazine and drive the reaction forward .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC ensures high purity (>95%) .
Critical conditions : Temperature (room temperature to 50°C), stoichiometric excess of acylating agents (1.2–1.5 equiv), and inert atmosphere to prevent hydrolysis of acid chlorides .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound through structural optimization?
Answer:
Discrepancies often arise from variations in substituent positioning or assay conditions. Methodological approaches include:
- Structure-Activity Relationship (SAR) studies : Systematic modification of substituents (e.g., methoxy vs. fluorine groups) to evaluate potency shifts. For example, methyl group placement on the piperazine ring (4-position vs. 2-/3-) significantly impacts binding affinity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with the dimethoxybenzoyl group) and guides rational design .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., distinguishing fluorobenzoyl vs. dimethoxybenzoyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>98%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 387.12) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline forms .
Advanced: How can computational methods predict the binding affinity of this compound with serotonin or dopamine receptors?
Answer:
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 5-HT₁A or D₂ receptors) using software like GROMACS .
- Free Energy Perturbation (FEP) : Quantifies substituent effects (e.g., fluorine’s electronegativity) on binding energy .
- Pharmacophore Modeling : Identifies critical interaction sites (e.g., piperazine’s nitrogen atoms for hydrogen bonding with Asp116 in 5-HT₁A) .
- Density Functional Theory (DFT) : Evaluates electronic contributions (e.g., methoxy groups’ electron-donating effects) to receptor-ligand interactions .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to EPA guidelines for organic waste .
- Toxicity Screening : Preliminary in vitro assays (e.g., MTT for cytotoxicity) to assess acute risks .
Advanced: How do electronic and steric effects of substituents influence the compound’s pharmacokinetic and pharmacodynamic profiles?
Answer:
- Electronic Effects :
- Steric Effects :
- Optimization Strategies :
Advanced: What experimental strategies mitigate low yields in multi-step syntheses of this compound?
Answer:
- Intermediate Isolation : Purify intermediates (e.g., mono-acylated piperazine) via flash chromatography to prevent side reactions .
- Catalyst Optimization : Use Pd/C or CuI for coupling steps (e.g., Sonogashira for alkyne incorporation) to improve efficiency .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for optimal acylation rates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Answer:
- Receptor Binding Assays : Radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT₁A affinity) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neuroactivity screening) .
- Cytotoxicity Testing : MTT or resazurin assays in HEK293 or SH-SY5Y cell lines .
- ADME Profiling : Caco-2 cell monolayers for permeability; microsomal stability assays for metabolic half-life .
Advanced: What strategies address poor aqueous solubility of this compound in preclinical studies?
Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for temporary solubility enhancement .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .
- Co-solvent Systems : Use DMSO/PBS (10:90) or cyclodextrin complexes for in vitro assays .
- Salt Formation : Synthesize hydrochloride or citrate salts to enhance solubility without altering pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
